![molecular formula C15H17FN4 B2570175 5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine CAS No. 2327246-66-0](/img/structure/B2570175.png)
5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism Of Action
The mechanism of action of 5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it may also interfere with the replication of the hepatitis C virus.
Biochemical and Physiological Effects:
5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. Additionally, it has been shown to reduce the viral load in patients infected with the hepatitis C virus.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine in lab experiments is its potent activity against cancer cells and the hepatitis C virus. Additionally, it has good solubility in aqueous and organic solvents, which makes it suitable for a wide range of experimental conditions. However, one of the limitations of using this compound is its relatively high cost compared to other similar compounds.
Future Directions
There are several future directions for the research and development of 5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine. One potential direction is to explore its activity against other types of cancer and viral infections. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties. Finally, the development of more cost-effective synthesis methods may help to make this compound more widely available for research and development purposes.
Conclusion:
In conclusion, 5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is a promising compound with potential applications in medicinal chemistry. Its potent activity against cancer cells and the hepatitis C virus, as well as its good solubility and stability, make it a valuable tool for lab experiments. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of 5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine involves the reaction of 5-Fluoro-2-chloropyrimidine with 1-(3-methylphenyl)piperazine in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Scientific Research Applications
5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have potent antiviral activity against the hepatitis C virus.
properties
IUPAC Name |
5-fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4/c1-12-3-2-4-14(9-12)19-5-7-20(8-6-19)15-17-10-13(16)11-18-15/h2-4,9-11H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWBOHIGMJDXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine |
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